molecular formula C18H16N2O3S B2885136 2-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylphenyl)-1-ethanone CAS No. 459845-46-6

2-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylphenyl)-1-ethanone

Cat. No.: B2885136
CAS No.: 459845-46-6
M. Wt: 340.4
InChI Key: ZJXROSJPRFWNRE-UHFFFAOYSA-N
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Description

The compound 2-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylphenyl)-1-ethanone is a 1,3,4-oxadiazole derivative characterized by a sulfanyl linker bridging the oxadiazole ring and a 4-methylphenyl-substituted ethanone moiety. The 4-methoxyphenyl group on the oxadiazole ring introduces electron-donating properties, which may influence its reactivity and biological interactions.

Properties

IUPAC Name

2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-12-3-5-13(6-4-12)16(21)11-24-18-20-19-17(23-18)14-7-9-15(22-2)10-8-14/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJXROSJPRFWNRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylphenyl)-1-ethanone typically involves the cyclization of appropriate hydrazides with carbon disulfide and subsequent reaction with aromatic aldehydes. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylphenyl)-1-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced heterocyclic compounds.

    Substitution: Substituted aromatic compounds with modified functional groups.

Scientific Research Applications

2-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylphenyl)-1-ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylphenyl)-1-ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 1,3,4-oxadiazole derivatives are highly dependent on substituent variations. Below is a comparative analysis:

Table 1: Comparison of Key 1,3,4-Oxadiazole Derivatives
Compound Name & ID R1 (Oxadiazole Substituent) R2 (Ethanone/Other Substituent) Biological Activity Key Findings Source
Target Compound 4-Methoxyphenyl 4-Methylphenyl Potential antifungal Structural similarity to active derivatives; electron-donating groups may enhance bioavailability . N/A
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) 4-Methoxyphenylmethyl Benzyl(methyl)sulfamoyl benzamide Antifungal (C. albicans) Inhibits thioredoxin reductase; effective in antifungal assays .
6d (2-[[5-[2-[[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio]ethyl]-1,3,4-oxadiazol-2-yl]thio]-1-(4-chlorophenyl)ethanone) Cyclohexylamino-thiadiazole 4-Chlorophenyl Anticandidal Hybrid oxadiazole-thiadiazole structure; moderate activity .
Compound 8q (N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide) Indol-3-ylmethyl Acetamide α-Glucosidase inhibition (IC50: 49.71 ± 0.19 µM) Superior to acarbose (standard IC50: 38.25 ± 0.12 µM) .
1-(4-Methylphenyl)-2-({5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-ethanone 4-Trifluoromethylphenyl 4-Methylphenyl Undisclosed (pharmaceutical interest) Electron-withdrawing CF3 group may enhance metabolic stability .

Physicochemical Properties

  • Lipophilicity : The 4-methoxyphenyl group increases hydrophobicity (logP ~4.3 for analogues, ) compared to polar derivatives like 8q (logP ~3.5).
  • Thermal Stability : Derivatives such as 6d (mp 167°C) and 6e (mp 144°C) suggest that halogen and nitro groups enhance crystallinity .

Biological Activity

2-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylphenyl)-1-ethanone is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes current findings on its biological activity, mechanisms of action, and related studies.

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C16_{16}H16_{16}N2_{2}O2_{2}S
  • IUPAC Name : 2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylphenyl)-1-ethanone

The structure includes a methoxyphenyl group and an oxadiazole ring, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives, including the compound . The mechanisms through which these compounds exert their effects include:

  • Inhibition of Enzymes : The oxadiazole moiety has been shown to inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
  • Cell Viability Studies : In vitro assays demonstrated that compounds similar to 2-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylphenyl)-1-ethanone exhibit low cytotoxicity at concentrations up to 100 μM while effectively inhibiting cancer cell growth .

Antimicrobial Activity

The oxadiazole derivatives have also been studied for their antimicrobial properties. The presence of the methoxy group is believed to enhance their efficacy against various pathogens. For instance:

  • Broad Spectrum Activity : Compounds containing the oxadiazole scaffold have demonstrated activity against both Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

The biological activity of 2-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylphenyl)-1-ethanone can be influenced by modifications to its structure. Key findings from SAR studies include:

ModificationEffect on Activity
Addition of alkyl groupsIncreased lipophilicity and potency
Variation in phenyl substituentsAltered binding affinity to targets
Presence of electron-withdrawing groupsEnhanced inhibitory action on enzymes

Case Studies and Research Findings

Several studies have reported on the synthesis and evaluation of oxadiazole derivatives:

  • In Vivo Efficacy : A study reported that certain oxadiazole derivatives showed significant tumor growth inhibition in animal models when administered at specific dosages .
  • Mechanism Exploration : Research indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways .
  • Comparative Studies : When compared with established anticancer agents like pirfenidone and nintedanib, some oxadiazole derivatives exhibited superior efficacy with lower cytotoxicity profiles .

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